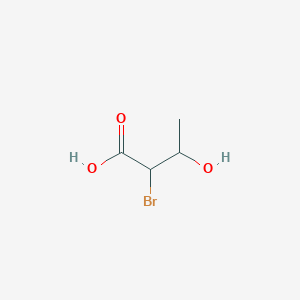

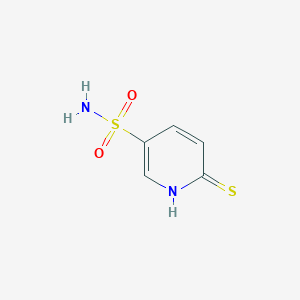

6-Sulfanylpyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Sulfanylpyridine-3-sulfonamide represents a class of compounds known for their wide range of pharmaceutical, biological, and medicinal applications. These compounds serve as a 'privileged scaffold' due to their potential therapeutic applications, highlighting their importance in drug discovery and synthetic chemistry (Grigor’ev et al., 2015).

Synthesis Analysis

The synthesis of sulfonamides, including derivatives like 6-Sulfanylpyridine-3-sulfonamide, has been extensively studied. An efficient one-step synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which is related to the compound of interest, was developed via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols (Grigor’ev et al., 2015). Additionally, various methodologies have been developed for the synthesis of sulfonamides by combining different monomer sets with sulfur dioxide using catalytic processes (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been a subject of study, with research into the crystal and molecular structures of various forms of sulfonamide compounds, including sulfapyridine, which shares a structural motif with 6-Sulfanylpyridine-3-sulfonamide. These studies have revealed conformational polymorphism among the different forms, providing insights into the molecular conformation and structural characteristics of these compounds (Bar & Bernstein, 1985).

Chemical Reactions and Properties

Sulfonamides can undergo a variety of chemical reactions, including addition reactions with (hetero)aryl boroxines to form sulfinamides, sulfonimidamides, and primary sulfonamides using catalytic processes. These reactions demonstrate the versatility and reactivity of the sulfonamide functional group, allowing for the synthesis of a broad range of compounds with diverse properties (Lo & Willis, 2021).

科学的研究の応用

Chemotherapeutic Applications

Chemotherapeutic Evaluation of Derivatives The early chemotherapeutic research on sulfanilamide derivatives, including 6-Sulfanylpyridine-3-sulfonamide, primarily focused on modifying the sulfanilamide nucleus to enhance therapeutic effectiveness and reduce toxicity. These modifications involved substitution in the amine or amide group, replacement of the amide group, or degradation of the sulfone group. The therapeutic implications of these derivatives, including their antibacterial effects, were pivotal in advancing chemotherapeutic treatments (Cooper, Gross, & Lewis, 1939).

Sulfonamide Inhibitors in Drug Discovery

Sulfonamide Inhibitors A Patent Review

Sulfonamide compounds, including 6-Sulfanylpyridine-3-sulfonamide, have been recognized as crucial in the development of synthetic bacteriostatic antibiotics. Their applications extend beyond treating bacterial infections to encompass roles in drugs used for conditions like cancer, glaucoma, inflammation, and dandruff. The patent review highlights the significance of sulfonamides in medical therapeutics, emphasizing their enduring importance in drug development over a century (Gulcin & Taslimi, 2018).

将来の方向性

The future of synthetic chemistry, including the synthesis of compounds like “6-Sulfanylpyridine-3-sulfonamide”, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes refining the role of various synthetic processes, improving synthetic efficiencies, and making synthetic processes more environmentally friendly .

特性

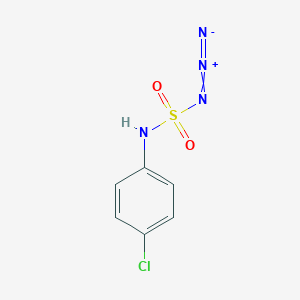

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZJFFYNRNGPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585458 |

Source

|

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Sulfanylpyridine-3-sulfonamide | |

CAS RN |

10298-20-1 |

Source

|

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。